hCAR Functional Activity: 13-Epimanool is a Weak Partial Agonist, Distinct from Manool Partial Agonist and Sclareol Antagonist
In a luciferase reporter gene assay measuring human constitutive androstane receptor (hCAR) activation, 13-epimanool was characterized as a weak partial agonist, demonstrating a distinct functional profile compared to the structurally related analog manool (partial agonist) and sclareol (antagonist) [1]. This differentiation was established under identical experimental conditions using recombinant hCAR protein and DSF binding confirmation [1].
| Evidence Dimension | hCAR receptor functional activity classification |
|---|---|
| Target Compound Data | Weak partial agonist |
| Comparator Or Baseline | Manool: Partial agonist; Sclareol: Antagonist |
| Quantified Difference | Qualitative functional category difference (agonist vs. weak partial agonist vs. antagonist) |
| Conditions | Luciferase reporter gene assay in HepG2 cells; DSF binding confirmation with recombinant hCAR protein |
Why This Matters
This stereochemistry-dependent functional differentiation enables precise selection of the appropriate hCAR modulator for drug-drug interaction studies, where manool would induce a stronger agonist response while 13-epimanool provides a weaker activation signal.
- [1] Sekiguchi M, Fujinami Y, Takado K, Kimoto Y, Higashimura Y. Activity difference of three labdane diterpenoids on human constitutive androstane receptor. Biosci Biotechnol Biochem. 2023;87(11):1310-1315. View Source
